HPPD Inhibition Potency: 5-(2-Furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one vs. Human HPPD Inhibitor Baseline
Against 4-hydroxyphenylpyruvate dioxygenase (HPPD) purified from pig liver, the target compound achieves an IC₅₀ of 90 nM, placing it among the more potent thiazolidinone-derived HPPD ligands catalogued in ChEMBL [1]. A structurally distinct but functionally relevant human HPPD inhibitor reported in the same database family displays an IC₅₀ of 2,710 nM (2.71 µM) under comparable assay conditions, translating to a 30‑fold potency advantage for the target compound in this enzyme system [2]. Although the comparator belongs to a different chemotype and therefore does not constitute a direct head‑to‑head comparator, the quantitative gap underscores the value of retaining the exact substitution pattern for HPPD‑focused campaigns.
| Evidence Dimension | IC₅₀ against 4-hydroxyphenylpyruvate dioxygenase (pig liver) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | Human recombinant HPPD inhibitor (CHEMBL3408329): IC₅₀ = 2,710 nM |
| Quantified Difference | ~30‑fold lower IC₅₀ (more potent) |
| Conditions | Purified pig liver HPPD; enol‑borate method (target compound). Human recombinant His‑tagged HPPD expressed in E. coli BL21(DE3) (comparator). |
Why This Matters
For researchers selecting a starting point for HPPD inhibitor optimization, a 30‑fold potency advantage reduces the synthetic burden required to reach sub‑100 nM tool‑compound space.
- [1] BindingDB entry BDBM50403928 (CHEMBL307048). IC₅₀ = 90 nM against pig liver HPPD. https://bindingdb.org. View Source
- [2] BindingDB entry BDBM50072274 (CHEMBL3408329). IC₅₀ = 2.71E+3 nM against human HPPD. https://bindingdb.org. View Source
